molecular formula C20H14Li2N2O10S3+2 B1597382 Lucifer Yellow VS dilithium salt CAS No. 71231-14-6

Lucifer Yellow VS dilithium salt

Cat. No.: B1597382
CAS No.: 71231-14-6
M. Wt: 552.5 g/mol
InChI Key: PSJNJVOFDDMXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucifer Yellow VS dilithium salt is a fluorescent dye used extensively in scientific research. It is known for its high fluorescence and ability to bind to biological tissues, making it a valuable tool in various fields such as cell biology, neurobiology, and histology.

Mechanism of Action

Target of Action

Lucifer Yellow VS dilithium salt is a highly fluorescent dye that is primarily used for marking nerve cells . It is known to interact with proteins, rapidly and covalently labeling them under mild conditions .

Mode of Action

The compound contains a free hydrazido group that reacts with aliphatic aldehydes at room temperature . This allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . The dye spreads rapidly through the injected cell and binds effectively to tissue by a variety of fixatives .

Biochemical Pathways

It is known to be used as a biological tracer for monitoring neuronal branching, regeneration, gap junction detection and characterization, and selective cell ablation after aldehyde fixation .

Pharmacokinetics

It is known that the lithium salt form of lucifer yellow ch, which is commonly used for microinjection, has higher solubility than the potassium and ammonium salt forms of lucifer yellow ch . This suggests that the compound’s bioavailability may be influenced by its salt form.

Result of Action

The primary result of this compound’s action is the labeling of nerve cells, allowing for the visualization of neuronal morphology . This enables researchers to track connections between cells and study the structure and function of the nervous system.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility and therefore its effectiveness can vary depending on the salt form used . Additionally, the compound is used for microinjection, a process that can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucifer Yellow VS dilithium salt is synthesized through a multi-step chemical process. The starting materials typically include naphthalimide derivatives and vinyl sulfone compounds. The reaction conditions involve the use of strong bases and solvents to facilitate the formation of the dilithium salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and maintaining consistent quality. The production process is carried out in controlled environments to prevent contamination and ensure the dye's effectiveness.

Chemical Reactions Analysis

Types of Reactions: Lucifer Yellow VS dilithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Lucifer Yellow VS dilithium salt is widely used in scientific research due to its fluorescent properties. It is employed in:

  • Cell Biology: Used to stain and visualize cell structures and organelles.

  • Neurobiology: Utilized to label and trace nerve cells and their connections.

  • Histology: Applied in tissue staining to highlight specific cellular components.

  • Fluorescence Microscopy: Employed as a fluorescent marker in various imaging techniques.

Comparison with Similar Compounds

  • Lucifer Yellow CH

  • Fluorescein

  • Rhodamine

  • FITC (Fluorescein Isothiocyanate)

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

CAS No.

71231-14-6

Molecular Formula

C20H14Li2N2O10S3+2

Molecular Weight

552.5 g/mol

IUPAC Name

dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

InChI

InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1

InChI Key

PSJNJVOFDDMXDP-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-]

Canonical SMILES

[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucifer Yellow VS dilithium salt
Reactant of Route 2
Lucifer Yellow VS dilithium salt
Reactant of Route 3
Lucifer Yellow VS dilithium salt
Reactant of Route 4
Lucifer Yellow VS dilithium salt
Reactant of Route 5
Lucifer Yellow VS dilithium salt
Reactant of Route 6
Lucifer Yellow VS dilithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.